
7-Bromoindane-5-carboxylic acid
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Overview
Description
7-Bromoindane-5-carboxylic acid is a useful research compound. Its molecular formula is C10H9BrO2 and its molecular weight is 241.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
7-Bromoindane-5-carboxylic acid has been investigated for its biological activities, particularly as a precursor for the synthesis of bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties.
Anticancer Activity
Research indicates that derivatives of brominated indanes exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that compounds derived from this compound showed promising activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Table 1: Anticancer Activity of 7-Bromoindane Derivatives
Antimicrobial Properties
The compound has also shown antibacterial activity, particularly against multi-drug resistant strains. Its derivatives have been evaluated for their efficacy in inhibiting bacterial growth, demonstrating potential as alternative antimicrobial agents .
Organic Synthesis Applications
This compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, leading to the formation of more complex structures.
Synthesis of Novel Compounds
The compound can undergo transformations such as esterification and amidation, which are crucial for generating novel derivatives with enhanced biological activity. For instance, the synthesis of indole-based compounds through coupling reactions has been reported .
Table 2: Synthetic Transformations Involving this compound
Biochemical Studies
In biochemical research, this compound is used to study enzyme interactions and metabolic pathways.
Enzyme Inhibition Studies
Studies have indicated that derivatives of this compound can act as enzyme inhibitors, providing insights into their mechanism of action against specific targets such as kinases involved in cancer progression .
Case Studies
Several case studies highlight the practical applications of this compound in research:
- Cytotoxicity in Cancer Models : A specific study demonstrated that derivatives exhibited enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutics like doxorubicin .
- Antibacterial Efficacy : Research highlighted the effectiveness of furan-based compounds against multi-drug resistant strains, showcasing their potential as alternatives to existing antibiotics .
Properties
Molecular Formula |
C10H9BrO2 |
---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
7-bromo-2,3-dihydro-1H-indene-5-carboxylic acid |
InChI |
InChI=1S/C10H9BrO2/c11-9-5-7(10(12)13)4-6-2-1-3-8(6)9/h4-5H,1-3H2,(H,12,13) |
InChI Key |
QJVJCDHXYBKWSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=CC(=C2)C(=O)O)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.